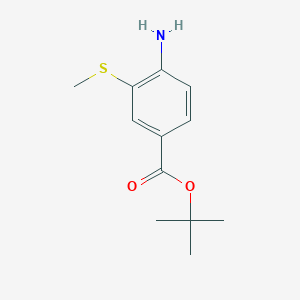
Tert-butyl 4-amino-3-methylsulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-amino-3-methylsulfanylbenzoate, also known as tert-butyl 4-amino-3-(methylthio)benzoate or MTA, is a synthetic compound that has been used in scientific research for several decades. MTA is a member of the benzoate family of organic compounds and has a molecular formula of C12H17NO2S.
Wirkmechanismus
The mechanism of action of MTA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in inflammation and cancer cell growth. MTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
MTA has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MTA inhibits the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MTA has also been shown to inhibit the proliferation and migration of cancer cells in vitro. In vivo studies have shown that MTA can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTA in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. MTA is also stable under normal laboratory conditions, making it easy to store and handle. However, one limitation of using MTA in lab experiments is its limited availability and high cost, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for research on MTA. One area of interest is the development of new antibiotics based on MTA's anti-microbial properties. Another area of interest is the development of MTA-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential side effects in humans.
Synthesemethoden
MTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-hydroxy-3-methylbenzoate with thionyl chloride to form Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-chloro-3-methylbenzoate. The resulting compound is then reacted with sodium thiomethoxide to yield Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-methylsulfanyl-3-methylbenzoate. Finally, the compound is treated with ammonia to obtain Tert-butyl 4-amino-3-methylsulfanylbenzoate 4-amino-3-methylsulfanylbenzoate.
Wissenschaftliche Forschungsanwendungen
MTA has been used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MTA has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-3-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLSJVNSAJZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-3-methylsulfanylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)

![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)
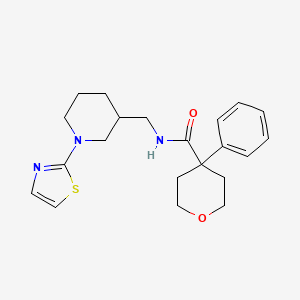
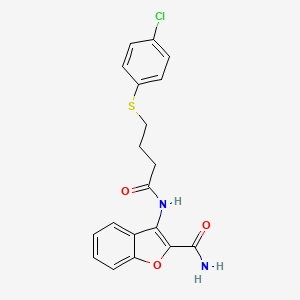
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)

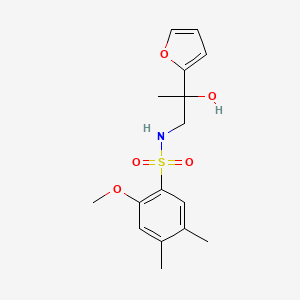

![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)
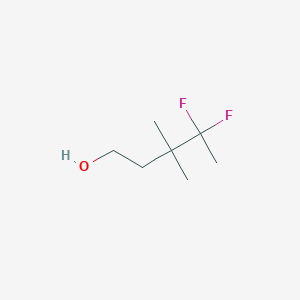
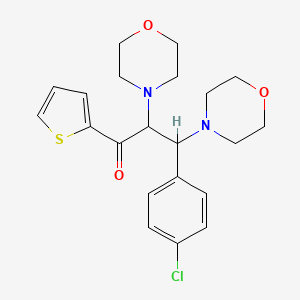
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)
